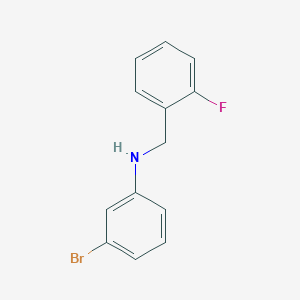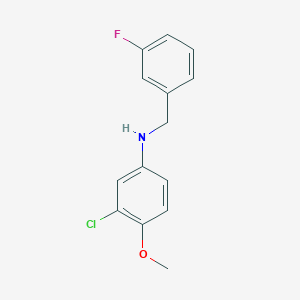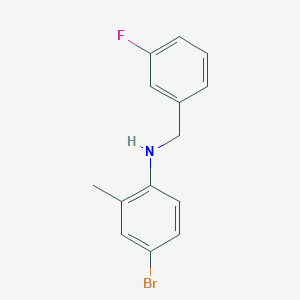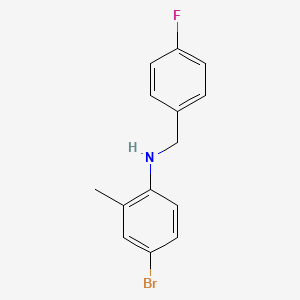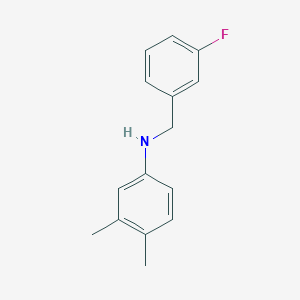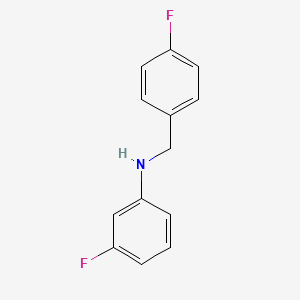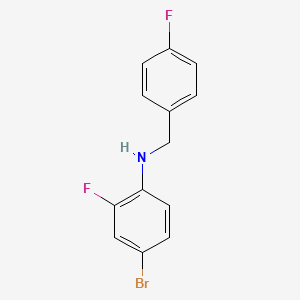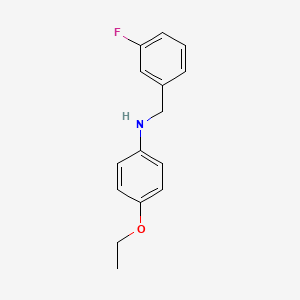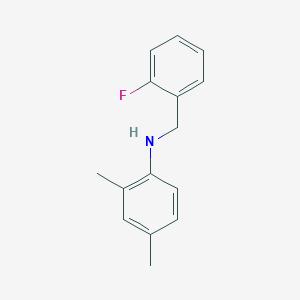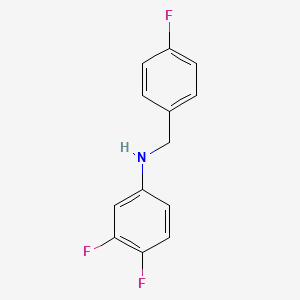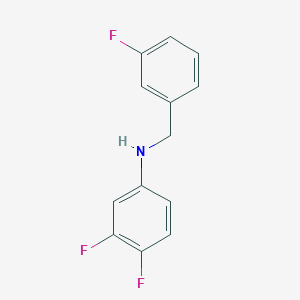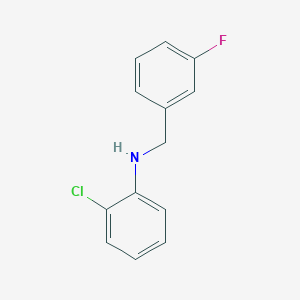
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline
Vue d'ensemble
Description
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline, also known as BF3MMe, is a chemical compound that belongs to the class of anilines. It is a synthetic compound that is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This inhibition leads to a disruption of cellular processes, including cell growth and division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphatases and kinases, which are involved in cellular signaling pathways. Additionally, this compound has been found to induce oxidative stress, which can lead to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline is its ability to inhibit the growth of cancer cells, making it a potential anticancer agent. Additionally, its fluorescent properties make it useful for imaging cellular structures. However, one limitation of this compound is its potential toxicity, which can make it difficult to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-Bromo-N-(2-fluorobenzyl)-3-methylaniline. One direction is to further investigate its potential as an anticancer agent and to develop new drugs based on its structure. Additionally, more research is needed to fully understand its mechanism of action and its effects on biological processes. Finally, this compound could be further studied as a fluorescent probe for imaging cellular structures, with the potential to develop new imaging techniques.
Applications De Recherche Scientifique
4-Bromo-N-(2-fluorobenzyl)-3-methylaniline has been used in various scientific research applications, including the development of new drugs and the study of biological processes. It has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used in the study of protein-protein interactions and as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
4-bromo-N-[(2-fluorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c1-10-8-12(6-7-13(10)15)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXZXIWEJYLHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=CC=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



